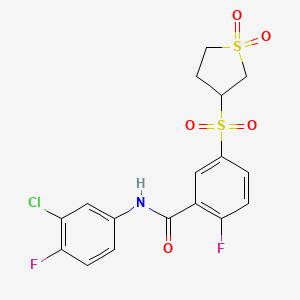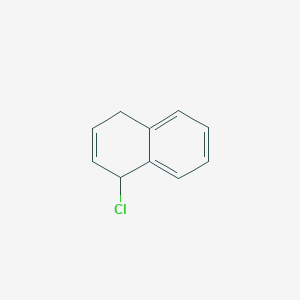![molecular formula C12H18N2O4S B12624399 N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide CAS No. 919997-47-0](/img/structure/B12624399.png)
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenylbutyl group, and a sulfamoyl group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylbutyl Intermediate: The phenylbutyl group is synthesized through a series of reactions, including alkylation and reduction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl intermediate.
Coupling with Acetamide: The final step involves coupling the phenylbutyl-sulfamoyl intermediate with an acetamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl group can participate in covalent bonding. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide: Unique due to its specific functional groups and structure.
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]propionamide: Similar structure but with a propionamide backbone.
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]butyramide: Similar structure but with a butyramide backbone.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919997-47-0 |
|---|---|
Molekularformel |
C12H18N2O4S |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
N-hydroxy-2-(4-phenylbutylsulfamoyl)acetamide |
InChI |
InChI=1S/C12H18N2O4S/c15-12(14-16)10-19(17,18)13-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,13,16H,4-5,8-10H2,(H,14,15) |
InChI-Schlüssel |
CTMRTWBBHLCPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)

![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
